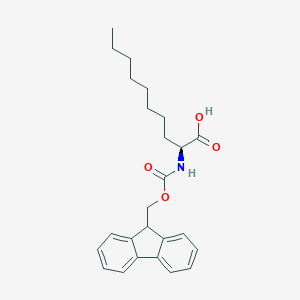
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C25H31NO4 and its molecular weight is 409.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of Fmoc-Octyl-Gly-OH is the amine group of amino acids . The compound is used as a protecting group for amines in organic synthesis .
Mode of Action
Fmoc-Octyl-Gly-OH acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can be removed rapidly by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-Octyl-Gly-OH plays a crucial role in the solid-phase peptide synthesis (SPPS) .
Result of Action
The primary result of Fmoc-Octyl-Gly-OH’s action is the protection of the amine group during peptide synthesis . This allows for the selective addition of amino acids in peptide chains, enabling the synthesis of complex peptides .
Action Environment
The action of Fmoc-Octyl-Gly-OH is influenced by several environmental factors. For instance, it requires a base environment for the removal of the Fmoc group . Additionally, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability and efficacy.
生物活性
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid, commonly referred to as Fmoc-octylglycine, is a chiral compound widely utilized in peptide synthesis due to its unique structural properties and biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C25H31NO4, with a molecular weight of 409.526 g/mol. It appears as a white powder, with a melting point of approximately 142.6 °C. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in its reactivity during peptide synthesis.
| Property | Value |
|---|---|
| Formula | C₃₁H₃₁NO₄ |
| Molecular Weight | 409.526 g/mol |
| Appearance | White Powder |
| Melting Point | 142.6 °C |
| HPLC Purity | ≥94% |
| Enantiomeric Excess | ≥97.5% |
The primary mechanism of action of this compound involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group, allowing for selective coupling with other amino acids or peptides. Upon completion of the synthesis, the Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions.
Antiviral Properties
Recent studies have indicated that compounds similar to this compound can inhibit fatty acid synthase (FASN), an enzyme implicated in various viral infections including hepatitis C virus (HCV), influenza A virus, and human cytomegalovirus (HCMV). Inhibition of FASN has been shown to reduce viral replication, suggesting that this compound may possess potential antiviral properties through its role as a FASN inhibitor .
Antitumor Activity
The role of fatty acid biosynthesis in cancer progression has led researchers to investigate FASN inhibitors as potential antitumor agents. High levels of FASN expression are associated with poor prognosis in various cancers. Therefore, compounds that inhibit this enzyme could provide therapeutic benefits in cancer treatment .
Case Studies
- Antiviral Efficacy : In vitro studies demonstrated that FASN inhibitors significantly reduced HCV replication in infected hepatocytes. The mechanism involved disruption of lipid metabolism essential for viral assembly and release .
- Cancer Research : A study focused on breast cancer cells revealed that treatment with FASN inhibitors led to decreased cell proliferation and increased apoptosis rates. This suggests that targeting fatty acid synthesis could be a viable strategy for cancer therapy .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c1-2-3-4-5-6-7-16-23(24(27)28)26-25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22-23H,2-7,16-17H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMLSLHVRMSYPT-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631665 |
Source


|
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193885-59-5 |
Source


|
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














